N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroquinoline and 3-ethylsulfonylpropan-1-amine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst, such as palladium on carbon, may be used to facilitate the reaction.
Procedure: The 5-chloroquinoline is first reacted with a suitable alkylating agent to introduce the quinoline moiety. This intermediate is then reacted with 3-ethylsulfonylpropan-1-amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine involves its interaction with specific molecular targets. In the case of its potential antimalarial activity, the compound may inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . For its potential neuroprotective effects, the compound may modulate oxidative and inflammatory pathways in neuronal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with potential antimicrobial activity.
Quinoline-2-carboxylic acid: Another quinoline derivative with diverse biological activities.
Uniqueness
N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline moiety with an ethylsulfonyl group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H19ClN2O2S |
---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine |
InChI |
InChI=1S/C15H19ClN2O2S/c1-2-21(19,20)10-4-8-17-11-12-6-7-14(16)13-5-3-9-18-15(12)13/h3,5-7,9,17H,2,4,8,10-11H2,1H3 |
InChI-Schlüssel |
GNNSPXBPLMMQSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CCCNCC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.